2-{[4-ETHYL-5-(2-HYDROXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID
Overview
Description
2-{[4-ETHYL-5-(2-HYDROXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a triazole ring, a hydroxyphenyl group, and a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ETHYL-5-(2-HYDROXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent functional group modifications to introduce the hydroxyphenyl and thioacetic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ETHYL-5-(2-HYDROXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The thioacetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-{[4-ETHYL-5-(2-HYDROXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID exerts its effects is complex and involves multiple molecular targets and pathways. The hydroxyphenyl group can interact with various enzymes, potentially inhibiting their activity. The triazole ring may also play a role in binding to specific receptors or proteins, modulating their function. Additionally, the thioacetic acid moiety can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}benzoic acid: Contains a benzoic acid group, offering different chemical properties.
Uniqueness
What sets 2-{[4-ETHYL-5-(2-HYDROXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the hydroxyphenyl group enhances its ability to interact with biological targets, while the thioacetic acid moiety provides additional versatility in chemical reactions.
Properties
IUPAC Name |
2-[[4-ethyl-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-2-15-11(8-5-3-4-6-9(8)16)13-14-12(15)19-7-10(17)18/h3-6,16H,2,7H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRAINLNUZABID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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